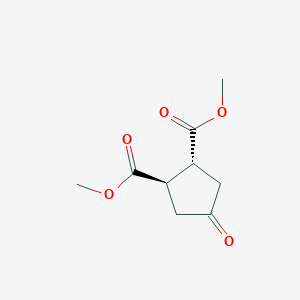
2-(1-Methylpiperidin-4-ylidene)acetonitrile
Overview
Description
2-(1-Methylpiperidin-4-ylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPAC is a nitrogen-containing heterocyclic compound that belongs to the family of piperidines. It has been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders.
Scientific Research Applications
Electrogenerated Base-Promoted Synthesis and Antimicrobial Activity
A novel preparation method involving the electrogenerated cyanomethyl base/anion obtained from the electroreduction of acetonitrile was used to synthesize 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and 2-(1,3-dithiol-2-ylidene)-2-arylacetonitrile. These compounds exhibited promising antibacterial activities against several types of bacteria, showcasing the potential of electrochemical methods in synthesizing bioactive compounds with antimicrobial properties Hamrouni et al., 2015.
Synthesis of Imidazolidin-4-one Derivatives and Their Antimicrobial Activity
Research into 3-{[2,6-bis(4-substituted phenyl)-1- methylpiperidin-4- ylidene] amino}- 2-thioxo-imidazolidin-4-one derivatives unveiled a series of compounds synthesized through cyclization, which were then tested for their antimicrobial efficacy. These studies contribute to the ongoing search for new antimicrobial agents, demonstrating the versatility of 2-(1-Methylpiperidin-4-ylidene)acetonitrile derivatives in medicinal chemistry Nasser et al., 2010.
Photochemistry and Reactivity Studies
Investigations into the photochemistry of related azirine compounds have provided insights into the reactivity of nitrogen-containing heterocycles, which are relevant to the understanding of 2-(1-Methylpiperidin-4-ylidene)acetonitrile's chemical behavior under various conditions. These studies highlight the complex pathways and potential applications of such compounds in organic synthesis and photochemical reactions Zhang et al., 2014.
Anion Radical Formation Studies
Research into the reaction of chloranilic acid with N-methylpiperidine in acetonitrile led to the discovery of an unusually stable anion radical of quinone. This work adds to the fundamental understanding of radical chemistry and could influence the design of novel organic materials with unique electronic properties Dworniczak, 2003.
Novel Synthesis Approaches and Heterocyclic Compound Formation
Innovative synthetic methodologies have been developed, leading to the formation of various heterocyclic compounds, including those derived from 2-(1-Methylpiperidin-4-ylidene)acetonitrile. These advancements in synthetic chemistry open new avenues for the creation of compounds with potential applications in materials science, pharmaceuticals, and more Patil et al., 2013.
properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-3-8(2-5-9)4-7-10/h2H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFHBAOQNCPDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC#N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)


![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)




